Cas no 119120-22-8 (4-[(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]benzaldehyde)
4-[(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]benzaldehyde Chemical and Physical Properties
Names and Identifiers
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- 4-[(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]benzaldehyde
- 119120-22-8
- EN300-726074
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- Inchi: 1S/C12H15NO2/c14-8-10-3-5-11(6-4-10)13-7-1-2-12(13)9-15/h3-6,8,12,15H,1-2,7,9H2/t12-/m0/s1
- InChI Key: YMTPYTGZWJSROA-LBPRGKRZSA-N
- SMILES: OC[C@@H]1CCCN1C1C=CC(C=O)=CC=1
Computed Properties
- Exact Mass: 205.110278721g/mol
- Monoisotopic Mass: 205.110278721g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 15
- Rotatable Bond Count: 3
- Complexity: 212
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.4
- Topological Polar Surface Area: 40.5Ų
4-[(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]benzaldehyde Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-726074-1.0g |
4-[(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]benzaldehyde |
119120-22-8 | 1g |
$0.0 | 2023-06-07 |
4-[(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]benzaldehyde Related Literature
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Xiaofeng Lin RSC Adv., 2016,6, 9002-9006
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M. Sheykhan,S. Khani,S. Shaabanzadeh,M. Joafshan Green Chem., 2017,19, 5940-5948
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Jialiang Yuan,Ran Dong,Yuan Li,Yang Liu,Zhuo Zheng,Yuxia Liu,Yan Sun,Benhe Zhong,Zhenguo Wu,Xiaodong Guo Chem. Commun., 2021,57, 13004-13007
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Doug Ogrin,Laura H. van Poppel,Simon G. Bott,Andrew R. Barron Dalton Trans., 2004, 3689-3694
Additional information on 4-[(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]benzaldehyde
Introduction to 4-[(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]benzaldehyde (CAS No. 119120-22-8)
4-[(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]benzaldehyde, identified by its CAS number 119120-22-8, is a compound of significant interest in the field of chemical and biomedical research. This molecule, featuring a benzaldehyde moiety linked to a pyrrolidine ring with a (2S)-configuration at the proline-like nitrogen, has garnered attention due to its potential applications in drug discovery and synthetic chemistry.
The structure of 4-[(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]benzaldehyde presents a unique combination of functional groups that make it a versatile intermediate in organic synthesis. The presence of the benzaldehyde group suggests potential reactivity in condensation reactions, while the pyrrolidine ring, particularly with its stereochemical specificity, opens avenues for exploring chiral interactions in biological systems.
In recent years, there has been growing interest in the development of chiral ligands and intermediates for asymmetric synthesis. The (2S)-configuration of the pyrrolidine ring in 4-[(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]benzaldehyde makes it a valuable building block for constructing enantiomerically pure compounds. Such compounds are crucial in pharmaceuticals, where the biological activity and selectivity of drugs are often highly dependent on their stereochemistry.
The benzaldehyde moiety in this compound also plays a critical role in its reactivity. Benzaldehydes are well-known for their ability to participate in various chemical reactions, including condensation reactions with amino acids and other nucleophiles. This property makes 4-[(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]benzaldehyde a promising candidate for the synthesis of more complex molecules, such as peptidomimetics and other bioactive scaffolds.
Recent studies have highlighted the importance of glycol-derived motifs in medicinal chemistry. The hydroxymethyl group attached to the pyrrolidine ring in 4-[(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]benzaldehyde introduces a glycol function, which can be further modified to introduce additional complexity into molecular structures. This feature has been exploited in the design of novel drug candidates targeting various biological pathways.
The compound's potential applications extend to the field of enzyme inhibition. The pyrrolidine scaffold is commonly found in natural products and bioactive molecules, making it a privileged structure in drug design. By incorporating this motif into synthetic molecules, researchers can leverage its known biological interactions to develop new inhibitors or modulators of enzyme activity.
In addition to its role as an intermediate, 4-[(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]benzaldehyde may also serve as a probe molecule for studying molecular recognition processes. Its unique structural features allow it to interact with biological targets in specific ways, providing insights into binding mechanisms and allosteric effects. Such studies are essential for understanding how drugs interact with their targets and for designing more effective therapeutic agents.
The synthesis of chiral compounds like 4-[(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]benzaldehyde often presents significant challenges due to the need for precise stereocontrol. Advances in asymmetric catalysis and chiral resolution techniques have made it possible to produce these compounds with high enantiomeric purity. These methods are critical for ensuring that the final drug candidates exhibit the desired biological activity without unwanted side effects.
The versatility of 4-[(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]benzaldehyde also makes it a valuable tool for exploring new synthetic pathways. Researchers can use this compound as a starting material or intermediate to develop novel methodologies for constructing complex molecules. Such innovations are essential for accelerating the discovery and development of new drugs.
In conclusion, 4-[(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]benzaldehyde (CAS No. 119120-22-8) is a multifaceted compound with significant potential in chemical synthesis and biomedical research. Its unique structural features and reactivity make it a valuable tool for developing new drugs and understanding biological processes at the molecular level. As research continues to uncover new applications for this compound, its importance is likely to grow further.
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